O-(4-Methoxyphenyl) phenylcarbamothioate
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Overview
Description
It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Methoxyphenyl) phenylcarbamothioate typically involves the reaction of 4-methoxyphenol with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
O-(4-Methoxyphenyl) phenylcarbamothioate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
O-(4-Methoxyphenyl) phenylcarbamothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of O-(4-Methoxyphenyl) phenylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Similar in structure due to the presence of the methoxyphenyl group.
Phenylcarbamothioic acid: Shares the carbamothioate moiety with O-(4-Methoxyphenyl) phenylcarbamothioate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
10577-73-8 |
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Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
O-(4-methoxyphenyl) N-phenylcarbamothioate |
InChI |
InChI=1S/C14H13NO2S/c1-16-12-7-9-13(10-8-12)17-14(18)15-11-5-3-2-4-6-11/h2-10H,1H3,(H,15,18) |
InChI Key |
UITBEMRACBPALU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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